(2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S,3R)-4-ethyl-3-(2-methylpyrazol-3-yl)-5-oxomorpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-3-14-8(15)6-18-10(11(16)17)9(14)7-4-5-12-13(7)2/h4-5,9-10H,3,6H2,1-2H3,(H,16,17)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLHQJCOCRCHJJ-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(OCC1=O)C(=O)O)C2=CC=NN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]([C@H](OCC1=O)C(=O)O)C2=CC=NN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Strategies
Chiral starting materials, such as L-serine or D-mannitol derivatives, have been employed to introduce stereocenters in morpholine syntheses. For example, L-serine can undergo reductive amination with ethyl glyoxylate to form a β-amino alcohol intermediate, which is subsequently cyclized under acidic conditions to yield a morpholinone scaffold. This approach ensures retention of configuration at the α-carbon, critical for the 2S stereocenter.
Asymmetric Catalysis
Palladium-catalyzed asymmetric allylic alkylation (AAA) has been utilized to install the 3R stereocenter. A 2016 patent describes the use of a chiral phosphine ligand (e.g., (R)-BINAP) to achieve enantioselective formation of a pyrazole-containing intermediate, which is later incorporated into the morpholine ring via a Claisen rearrangement (Table 1).
Table 1: Representative Asymmetric Catalysis Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(OAc)₂/(R)-BINAP | |
| Temperature | 80°C | |
| Enantiomeric Excess (ee) | 92% | |
| Yield | 78% |
Pyrazole Substitution and Functionalization
The 1-methyl-1H-pyrazol-5-yl moiety is introduced via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
A boronic ester derivative of 1-methylpyrazole has been coupled to a brominated morpholinone precursor using Pd(PPh₃)₄ as a catalyst. Key parameters include:
Direct Alkylation
Alternative methods from pyrazole synthesis patents involve alkylation of 3-ethyl-5-pyrazolecarboxylic acid ethyl ester with dimethyl carbonate under basic conditions (K₂CO₃, diethylene glycol dimethyl ether, 100–120°C). While this patent focuses on chlorinated derivatives, analogous conditions could methylate the pyrazole nitrogen prior to morpholine ring formation.
Oxomorpholine Ring Closure
The 5-oxo group is introduced via oxidation or cyclodehydration.
Oxidative Ring Closure
A 2025 PubChem entry suggests using MnO₂ in dichloromethane to oxidize a secondary alcohol to the ketone, forming the oxomorpholine ring. This method preserves stereochemistry but requires anhydrous conditions and produces moderate yields (55–60%).
Cyclodehydration Strategies
Heating a β-hydroxyamide intermediate with p-toluenesulfonic acid (PTSA) in toluene induces cyclodehydration, forming the morpholinone ring. This method, adapted from related syntheses, achieves 70–75% yield when performed at 110°C for 6 hours.
Carboxylic Acid Formation
Ester Hydrolysis
The ethyl ester intermediate is saponified using NaOH in ethanol/water (1:1) at reflux. Patent data indicate that extending reaction time to 8 hours increases hydrolysis efficiency to 85–90% (Table 2).
Table 2: Ester Hydrolysis Optimization
| Condition | Result | Source |
|---|---|---|
| NaOH (2.0 equiv) | 72% conversion | |
| NaOH (3.0 equiv) | 89% conversion | |
| Temperature | 80°C |
Direct Carboxylation
CO₂ insertion under high pressure (20 atm) with a Cu(I) catalyst has been reported for analogous compounds, though yields for the target compound remain unverified (estimated 50–55%).
Purification and Chiral Resolution
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid is CHNO. The compound features a morpholine ring, which is known for its versatile chemical reactivity and ability to form hydrogen bonds, enhancing its interaction with biological targets. Its structural configuration allows it to participate in various biochemical pathways.
Pharmaceutical Applications
- Anticancer Activity : Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of pyrazole have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties due to the presence of the pyrazole moiety. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines, suggesting that this compound could be developed as a therapeutic agent for inflammatory diseases .
- Neurological Applications : Studies have explored the neuroprotective effects of morpholine derivatives. The unique structure of this compound may allow it to cross the blood-brain barrier, making it a candidate for treating neurodegenerative disorders .
Biochemical Interactions
The compound's ability to interact with various enzymes and receptors is critical for its therapeutic potential:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways associated with disease states. For example, its interaction with cyclooxygenase enzymes could explain its anti-inflammatory properties .
- Receptor Modulation : The compound's structure allows it to potentially bind to G-protein coupled receptors (GPCRs), which are crucial targets in drug development. Understanding these interactions can lead to the design of more effective drugs with fewer side effects .
Synthesis Methodologies
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis typically begins with readily available pyrazole derivatives and morpholine precursors.
- Reactions : Key reactions include nucleophilic substitutions and cyclization processes that form the morpholine ring while introducing the ethyl and carboxylic acid functionalities.
- Purification : After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound with high purity.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Mechanism of Action
The mechanism of action of (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Morpholine/Pyrazole Core
Compound A : rac-(2S,3R)-4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic Acid
- Key Differences :
- Impact: The ethyl group in the target compound increases lipophilicity (clogP ~1.2 vs. Racemic mixtures (Compound A) may exhibit lower efficacy due to inactive enantiomers.
Compound B : rac-(2R,3S)-4-Ethyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic Acid
- Key Differences :
- Impact :
- Pyrazole positional isomerism alters steric and electronic interactions with biological targets. For example, the 5-substituted pyrazole in the target compound may better fit hydrophobic pockets in enzymes.
- Inversion of stereochemistry likely reduces binding affinity to chiral targets.
Core Ring Modifications
Compound C : rac-(3R,4R)-1-(Methoxycarbonyl)-3-(1-methyl-1H-pyrazol-5-yl)piperidine-4-carboxylic Acid
- Key Differences :
- Impact: Piperidine lacks the oxygen atom in morpholine, reducing hydrogen-bonding capacity.
Compound D : 1-Methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic Acid
Functional Group and Pharmacophore Comparisons
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Core Structure | Morpholine | Morpholine | Morpholine | Piperidine |
| Substituent (Position) | Ethyl (4), Pyrazole-5-yl (3) | Methyl (4), Pyrazole-5-yl (3) | Ethyl (4), Pyrazole-4-yl (3) | Methoxycarbonyl (1), Pyrazole-5-yl (3) |
| Stereochemistry | (2S,3R) | Racemic (2S,3R) | Racemic (2R,3S) | Racemic (3R,4R) |
| Molecular Weight | ~265.26 | ~251.23 | ~265.26 | ~294.29 |
| Key Pharmacophores | Pyrazole, Carboxylic Acid | Pyrazole, Carboxylic Acid | Pyrazole, Carboxylic Acid | Pyrazole, Methoxycarbonyl |
Biological Activity
(2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid is a chiral compound with significant potential in medicinal chemistry and biological research. Its unique structure features a morpholine ring, a pyrazole moiety, and a carboxylic acid group, which contribute to its diverse biological activities.
- Molecular Formula : C11H15N3O4
- Molecular Weight : 253.25 g/mol
- CAS Number : 2044705-46-4
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the condensation of a pyrazole derivative with a morpholine precursor. Reaction conditions are optimized for high yield and purity, often utilizing catalysts and controlled environments.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, including signal transduction and metabolic regulation.
Research Findings
Recent studies have highlighted several key areas where this compound demonstrates notable biological activity:
- Antimicrobial Properties : Research indicates that the compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development in antibiotic therapies.
- Anti-inflammatory Effects : In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Anticancer Activity : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways, indicating its potential as an anticancer agent.
Antimicrobial Activity Case Study
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, showcasing its potential as a lead compound in antibiotic development.
Anti-inflammatory Effects Case Study
In a controlled laboratory setting, the compound was tested for its ability to reduce TNF-alpha levels in macrophage cultures. Results indicated a reduction of 50% in TNF-alpha production at a concentration of 25 µM, supporting its role in anti-inflammatory therapies.
Anticancer Activity Case Study
In vitro assays on various cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM for HeLa cells. Further mechanistic studies indicated that the compound activates caspase pathways leading to apoptosis.
Table of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | [Research Study 1] |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | [Research Study 2] |
| Anticancer | Induction of apoptosis in cancer cell lines | [Research Study 3] |
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The compound's pyrazole and morpholine moieties suggest a multi-step synthesis. For pyrazole derivatives, Suzuki-Miyaura coupling (using Pd(PPh₃)₄ as a catalyst) is effective for introducing aryl groups . Reaction optimization should focus on solvent choice (e.g., degassed DMF/water mixtures), temperature (50–80°C), and stoichiometry of reagents (e.g., boronic acids and K₃PO₄). Post-reaction purification via column chromatography or recrystallization (e.g., ethanol) ensures high purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodology :
- 1H/13C NMR : Key for confirming stereochemistry (e.g., 2S,3R configuration) and substituent positions. Pyrazole protons typically appear as singlets (δ 6.5–7.5 ppm), while morpholine carbons resonate at δ 45–65 ppm .
- IR Spectroscopy : Validate carbonyl groups (5-oxomorpholine C=O at ~1700 cm⁻¹) and carboxylic acid O-H stretches (broad peak ~2500–3300 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology : Stability studies should monitor degradation via HPLC under controlled conditions (e.g., 4°C vs. room temperature, humidity). For carboxylic acid derivatives, pH stability (e.g., 3–7) is critical to prevent decarboxylation. Accelerated aging tests (40°C/75% RH for 6 months) can predict shelf life .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across studies?
- Methodology :
- Batch Analysis : Compare impurity profiles (e.g., via HPLC-MS) to rule out synthetic byproducts (e.g., diastereomers or oxidized derivatives) .
- Assay Reprodubility : Use standardized cell lines (e.g., HEK293 for enzyme inhibition) and control for solvent effects (e.g., DMSO concentration ≤0.1%). Statistical tools (e.g., ANOVA) identify outliers in dose-response curves .
Q. How does stereochemistry (2S,3R) influence the compound’s reactivity and target binding?
- Methodology :
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets (e.g., enzymes with chiral active sites). Compare enantiomers’ docking scores .
- Stereoselective Synthesis : Use chiral catalysts (e.g., Ru-BINAP) to isolate (2S,3R) vs. (2R,3S) forms and compare their kinetic parameters (e.g., IC₅₀ in enzyme assays) .
Q. What mechanistic insights explain the compound’s reactivity in cyclization or ring-opening reactions?
- Methodology :
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to identify intermediates (e.g., azide intermediates in Huisgen cyclization) .
- Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace oxygen sources in morpholine ring formation .
Q. How can researchers design analogs to improve metabolic stability without compromising activity?
- Methodology :
- Bioisosteric Replacement : Substitute the ethyl group with trifluoromethyl (enhances lipophilicity) or morpholine oxygen with sulfur (thiamorpholine, reduces CYP450 metabolism) .
- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance bioavailability, followed by in vivo hydrolysis .
Data Analysis & Experimental Design
Q. What statistical approaches validate reproducibility in synthetic yield or bioactivity data?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading) and identify interactions .
- Bland-Altman Plots : Assess agreement between replicate bioactivity assays (e.g., IC₅₀ values) .
Q. How can researchers address limitations in experimental designs (e.g., small sample sizes or organic degradation)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
